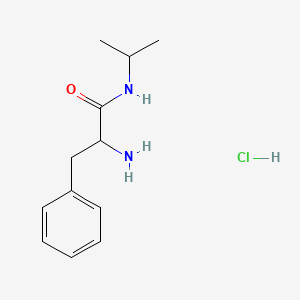
2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride, with the CAS number 68319-35-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 200.67 g/mol
- CAS Number : 68319-35-7
The compound is characterized by an amide functional group and an isopropyl side chain, which contribute to its biological interactions.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve inhibition of bacterial growth through interference with cellular processes.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may play a role in its neuroprotective capabilities.
- Antiarrhythmic Properties : As an analog of tocainide, which is known for its antiarrhythmic effects, this compound may also exhibit similar properties, potentially influencing cardiac rhythm regulation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus altering cellular signaling and metabolic processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Data Table of Biological Activities
| Biological Activity | Effectiveness | References |
|---|---|---|
| Antimicrobial | Moderate | |
| Neuroprotective | Promising | |
| Antiarrhythmic | Potential |
Case Studies and Research Findings
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of various derivatives of phenylpropanamide compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent . -
Neuroprotective Research :
In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a mechanism involving antioxidant properties that could be beneficial in neurodegenerative conditions . -
Cardiac Function Analysis :
As an analog to tocainide, the compound was tested in animal models for its antiarrhythmic effects. The results indicated a reduction in arrhythmia episodes, highlighting its potential therapeutic application in cardiac disorders .
Propriétés
IUPAC Name |
2-amino-3-phenyl-N-propan-2-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPJSGYVNGTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















